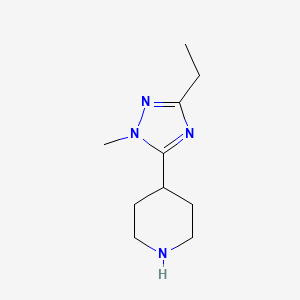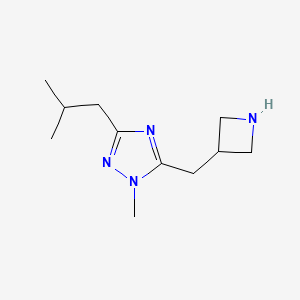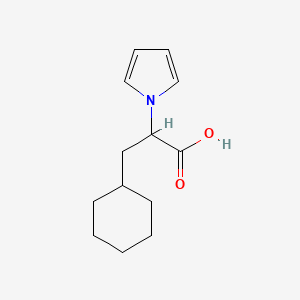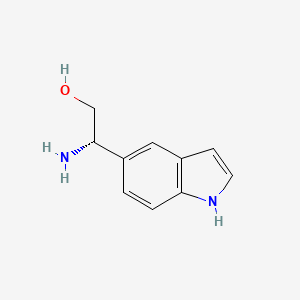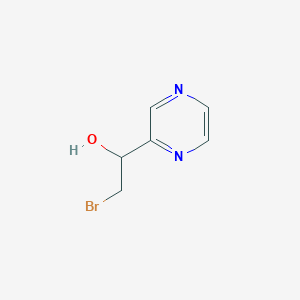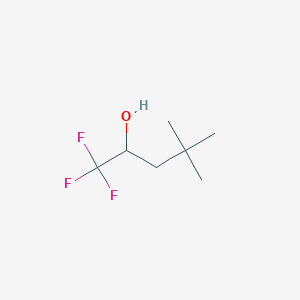
1-(5-Hydroxypentyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Hydroxypentyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid is a synthetic compound belonging to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
The synthesis of 1-(5-Hydroxypentyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,2,3-triazole, 5-bromopentanol, and propyl bromide.
Formation of Hydroxypentyl Side Chain: The hydroxypentyl side chain is introduced by reacting 1,2,3-triazole with 5-bromopentanol under basic conditions, typically using a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Introduction of Propyl Group: The propyl group is then attached to the triazole ring through a nucleophilic substitution reaction with propyl bromide.
Carboxylation: The final step involves the carboxylation of the triazole ring to introduce the carboxylic acid group. This can be achieved using carbon dioxide (CO2) under high pressure and temperature conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
1-(5-Hydroxypentyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the hydroxypentyl side chain can be oxidized to form a ketone or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Major products formed from these reactions include ketones, alcohols, esters, and various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
1-(5-Hydroxypentyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(5-Hydroxypentyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Interacting with Receptors: The compound may interact with cellular receptors, leading to changes in cell signaling and gene expression.
Disrupting Cell Membranes: It can disrupt the integrity of cell membranes, leading to cell death in microbial and cancer cells.
Comparación Con Compuestos Similares
1-(5-Hydroxypentyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(5-Hydroxypentyl)-1h-indole-3-carboxylic acid: This compound has a similar hydroxypentyl side chain but differs in the core structure, which is an indole instead of a triazole.
1-(4-Pentenyl)-1h-indole-3-carboxylic acid: This compound has a similar side chain with a double bond but differs in the core structure and the presence of a carboxylic acid group.
5-Fluoro-1-(5-hydroxypentyl)-1h-indole-3-carboxylic acid: This compound has a fluorine atom in the side chain, which can significantly alter its chemical and biological properties.
The uniqueness of this compound lies in its triazole core structure, which imparts distinct chemical reactivity and potential biological activities compared to its indole-based counterparts.
Propiedades
Fórmula molecular |
C11H19N3O3 |
|---|---|
Peso molecular |
241.29 g/mol |
Nombre IUPAC |
1-(5-hydroxypentyl)-5-propyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C11H19N3O3/c1-2-6-9-10(11(16)17)12-13-14(9)7-4-3-5-8-15/h15H,2-8H2,1H3,(H,16,17) |
Clave InChI |
ZFFAVJXZYXQXTD-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(N=NN1CCCCCO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


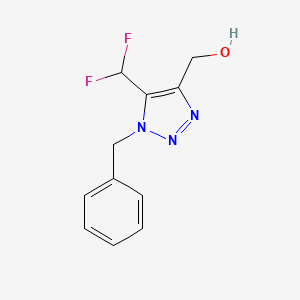
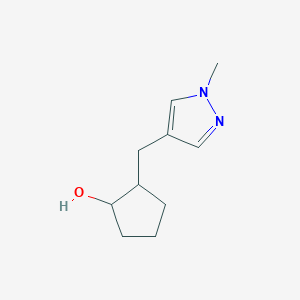
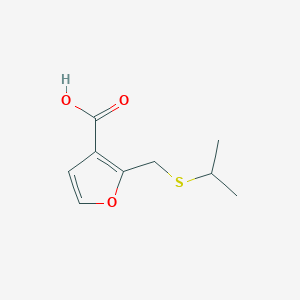


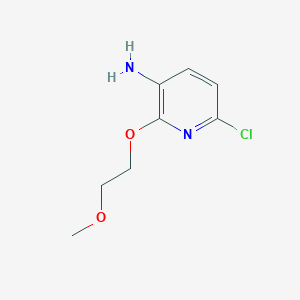

![3-[(1-methyl-2,3-dihydro-1H-indol-5-yl)amino]propane-1,2-diol](/img/structure/B13624721.png)
